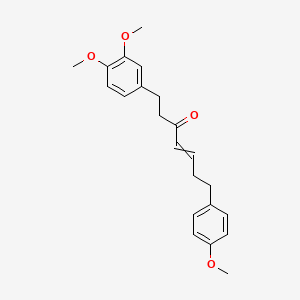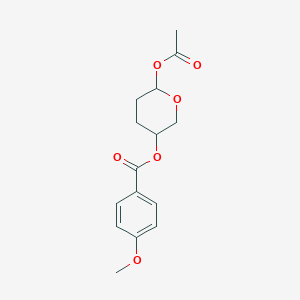![molecular formula C16H25N2O5P B12594322 Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester CAS No. 650633-99-1](/img/structure/B12594322.png)
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural analogy with phosphate moieties and its coordination properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [(2-nitrophenyl)-1-piperidinylmethyl] group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in the synthesis include bromotrimethylsilane and methanol, which facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Hydrolysis: Yields phosphonic acid and ethanol.
Oxidation: Produces various oxidized derivatives of the nitrophenyl group.
Substitution: Results in modified phosphonic acid esters with different substituents.
Aplicaciones Científicas De Investigación
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing it to bind to enzymes and receptors involved in various biochemical pathways. This binding can inhibit or modulate the activity of these targets, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (difluoromethyl)phosphonate: Another organophosphorus compound with similar ester groups but different substituents.
Phosphonic acid, ([1,1’-biphenyl]-2-ylmethyl)-, diethyl ester: Shares the phosphonic acid ester structure but has a different aromatic substituent.
Uniqueness
Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester is unique due to its combination of a nitrophenyl group and a piperidinylmethyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific coordination or biological activity.
Propiedades
Número CAS |
650633-99-1 |
|---|---|
Fórmula molecular |
C16H25N2O5P |
Peso molecular |
356.35 g/mol |
Nombre IUPAC |
1-[diethoxyphosphoryl-(2-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C16H25N2O5P/c1-3-22-24(21,23-4-2)16(17-12-8-5-9-13-17)14-10-6-7-11-15(14)18(19)20/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3 |
Clave InChI |
VUYVOMZQZHWNOT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCCC2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)





![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)



